molecular formula C15H20O2 B8592634 8-Benzyl-1,4-dioxaspiro[4.5]decane

8-Benzyl-1,4-dioxaspiro[4.5]decane

Cat. No. B8592634
M. Wt: 232.32 g/mol
InChI Key: ODCMJUHPMBYVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyl-1,4-dioxaspiro[4.5]decane is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

8-benzyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C15H20O2/c1-2-4-13(5-3-1)12-14-6-8-15(9-7-14)16-10-11-17-15/h1-5,14H,6-12H2

InChI Key

ODCMJUHPMBYVGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC3=CC=CC=C3)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

For example, when n is the bridging group --CH2 --, an appropriately substituted or unsubstituted phenylmethyl bromide, for example, 2-chlorophenylmethyl bromide, is reacted with triphenylphosphine in toluene, affording the corresponding phenylmethyltriphenylphosphonium bromide. The so-prepared phosphonium bromide is then treated with n-butyllithium, and reacted with 1,4-cyclohexanedione mono-ethylene ketal, yielding the appropriate 8-phenylmethylene-1,4-dioxaspiro[4.5]-decane. The 8-phenylmethylene-1,4-dioxaspiro[4.5]-decane is in turn reduced with hydrogen gas in the presence of 10% palladium on charcoal, giving the corresponding 8-phenylmethyl-1,4-dioxaspiro[4.5]-decane. The 1,4-dioxaspiro functional group is then cleaved from the so-prepared molecule with acetic acid and water, affording the corresponding 4-phenylmethylcyclohexanone. The 4-phenylmethylcyclohexanone is then reacted with cyanoguanidine, as previously described, yielding the targeted 2,4-diamino-6-phenylmethyl-5,6,7,8-tetrahydroquinazoline. Example 2 provides a detailed description of how this reaction is conducted.
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Synthesis routes and methods II

Procedure details

A solution of 28 g of 8-benzylidene-1,4-dioxa-spiro[4.5]decane and 1 g of 5% palladium on carbon in 250 mL of ethanol was allowed to stir overnight under 1 atm of hydrogen. The catalyst was filtered off and the solution concentrated to give 28 g of 8-benzyl-1,4-dioxa-spiro[4.5]decane as an oil.
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